molecular formula C16H14N4OS B5824050 N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide

N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide

Cat. No. B5824050
M. Wt: 310.4 g/mol
InChI Key: KQKWTYPZAJBEON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide, also known as ABT-737, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) family proteins. BCL-2 family proteins are essential regulators of apoptosis, or programmed cell death, and are often dysregulated in cancer cells. ABT-737 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Mechanism of Action

N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide selectively binds to the BH3-binding groove of BCL-2 family proteins, including BCL-2, BCL-XL, and BCL-w. By binding to these proteins, N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide prevents their interaction with pro-apoptotic proteins such as BAK and BAX, which are required for the initiation of apoptosis. This results in the release of cytochrome c from the mitochondria and activation of caspases, leading to cell death.
Biochemical and Physiological Effects:
N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide has been shown to induce apoptosis in cancer cells both in vitro and in vivo. In preclinical studies, N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide has been shown to inhibit tumor growth and enhance the efficacy of chemotherapy and radiation therapy. However, N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide has also been shown to have limited efficacy in some cancer cell lines, suggesting that the response to N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide may be dependent on the genetic and molecular characteristics of the tumor.

Advantages and Limitations for Lab Experiments

N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide is a small molecule inhibitor that can be easily synthesized and is commercially available. It has been extensively studied in preclinical models of cancer, making it a well-established tool for studying the mechanisms of apoptosis and the role of BCL-2 family proteins in cancer. However, N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide has limitations in terms of its selectivity and potency. It selectively targets only a subset of BCL-2 family proteins and has limited efficacy in some cancer cell lines, suggesting that it may not be effective in all types of cancer.

Future Directions

There are several future directions for the development of N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide and related compounds. One approach is to improve the selectivity and potency of N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide by modifying its chemical structure. Another approach is to combine N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide with other targeted therapies or immunotherapies to enhance its efficacy. Additionally, N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide and related compounds may have applications beyond cancer, such as in the treatment of autoimmune diseases or neurodegenerative disorders. Overall, N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide has shown promise as a tool for studying the mechanisms of apoptosis and as a potential therapeutic agent for the treatment of cancer.

Synthesis Methods

N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide was first synthesized by Abbott Laboratories in 2005. The synthesis involves a series of chemical reactions starting with the condensation of 4-methylbenzoyl chloride with 2-aminobenzothiazole to form N-(4-methylbenzoyl)-2-aminobenzothiazole. This intermediate is then reacted with formaldehyde and ammonium acetate to form N-(4-methylbenzoyl)-2-amino-N-(1,3-benzothiazol-2-yl)acetamide. Finally, this compound is reacted with hydrazine hydrate to form N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide.

Scientific Research Applications

N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide has been extensively studied in preclinical models of cancer. It has shown efficacy in inducing apoptosis in a variety of cancer cell lines, including those derived from leukemia, lymphoma, multiple myeloma, and solid tumors such as lung, breast, and colon cancer. N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.

properties

IUPAC Name

N-[(E)-N'-(1,3-benzothiazol-2-yl)carbamimidoyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c1-10-6-8-11(9-7-10)14(21)19-15(17)20-16-18-12-4-2-3-5-13(12)22-16/h2-9H,1H3,(H3,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKWTYPZAJBEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=NC2=NC3=CC=CC=C3S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=N/C2=NC3=CC=CC=C3S2)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.